3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with thiourea and a suitable α,β-unsaturated carbonyl compound under acidic conditions to form the thieno[3,2-d]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the thieno[3,2-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Materials Science: It is also explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism by which 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the kinase activity, leading to disruption of cellular signaling pathways that are crucial for cell proliferation and survival . Molecular docking studies have shown that this compound fits well within the active site of certain kinases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity and chemical properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are structurally similar but have a pyrazole ring instead of a thieno ring, leading to different pharmacological profiles.
Uniqueness
3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-fluoro-3-methylphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-6-8(2-3-9(7)14)16-12(17)11-10(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXDMTWIRNHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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